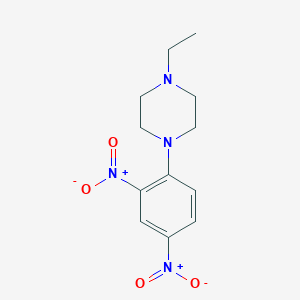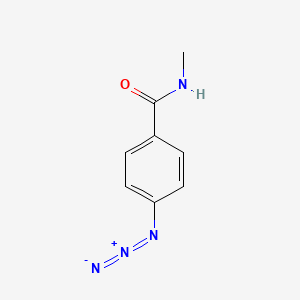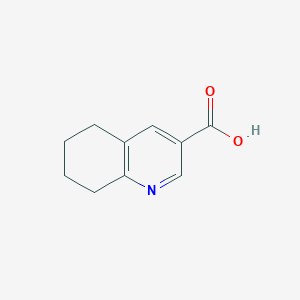
1-(2,4-Dinitrophenyl)-4-ethylpiperazine
Overview
Description
2,4-Dinitrophenylhydrazine is used in the manufacture of dyes, wood preservatives, and as a pesticide . It’s a substituted hydrazine and is considered to have high acute toxicity .
Synthesis Analysis
Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Chemical Reactions Analysis
A hydrazone is formed when 2,4-dinitrophenylhydrazine reacts with a generic ketone . The C=N bond distance for all the substituted hydrazones are similar .Physical and Chemical Properties Analysis
2,4-Dinitrophenol is a yellow crystalline compound with a chemical formula of C6H4N4O5 and a 221.12 g/mol molecular weight . It remains stable under standard temperature and pressure .Scientific Research Applications
Synthesis and Derivatization
1-(2,4-Dinitrophenyl)-4-ethylpiperazine derivatives have been synthesized and employed as derivatization reagents in various chemical analyses. For example, the derivative 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ) was synthesized and used to react with aldehydes to form hydrazone derivatives, which were then analyzed by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (Xu Men, 2015).
Fluorescence Quenching Studies
Dinitrophenyl derivatives, including this compound, have been studied for their fluorescence quenching properties. These properties help understand the toxicity mechanisms of dinitrophenols, which can affect biological systems by hindering proton translocation through mitochondrial membranes and inhibiting oxidative phosphorylation (Cristina-Amalia Dumitraş Huţanu & M. Pintilie, 2013).
Chiral Analysis
In chiral analysis, derivatives of this compound have been used as chiral derivatization reagents (CDRs) for the efficient separation and sensitive detection of chiral amines via HPLC-MS/MS. For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) was utilized for this purpose, demonstrating its application in the enantioselective determination of chiral metabolites in biological samples (Youxi Jin et al., 2020).
Material Science
In the field of materials science, this compound derivatives have been explored for the synthesis of ionic helical polymers with expanded π-conjugation systems. These polymers exhibit unique properties due to through-space interactions in the piperazinium ring, leading to spontaneous dynamic conformational changes, which are of interest for various applications including electronics and photonics (I. Yamaguchi, S. Jonai, & Yukari Matsuda, 2011).
Environmental Impact
Research has also been conducted on the environmental impact of this compound and its derivatives, particularly in relation to their toxicity and interaction with biological systems such as activated sludge, which is crucial for understanding their behavior in wastewater treatment processes (L. G. Rich & O. W. Yates, 1955).
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the mitochondria , specifically the oxidative phosphorylation process . It acts as an uncoupler, disrupting the proton gradient established in the mitochondria during the electron transport chain .
Mode of Action
This compound, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This means it allows protons to cross the mitochondrial membrane without the generation of ATP, disrupting the normal energy production processes of the cell . This results in the rapid loss of ATP and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the downstream production of ATP . This can have wide-ranging effects on cellular processes that depend on ATP for energy.
Pharmacokinetics
It also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is likely to be a disruption of normal cellular energy production . By uncoupling oxidative phosphorylation, the compound causes a rapid loss of ATP and an increase in heat production . This can lead to a state of uncontrolled hyperthermia in the case of overdose .
Safety and Hazards
Future Directions
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dinitrophenyl)-4-ethylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been shown to bind to certain enzymes, altering their activity and influencing biochemical reactions . The nature of these interactions is largely dependent on the specific properties of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components and its influence on biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context in which the compound is acting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal dynamics of these effects are likely influenced by a variety of factors, including the specific experimental conditions and the nature of the biochemical systems being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . These dosage-dependent effects provide important insights into the compound’s biochemical activity and its potential impacts on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The specific pathways involved are likely dependent on the particular biochemical context in which the compound is acting .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through a variety of mechanisms . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation . These transport and distribution processes play a crucial role in determining the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of the compound provides important insights into its biochemical activity and its effects on cellular function .
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYOGVVSCULRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)








![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

